molecular formula C13H10N2 B1407423 4-(4-Methylphenyl)pyridine-2-carbonitrile CAS No. 1706444-98-5

4-(4-Methylphenyl)pyridine-2-carbonitrile

Cat. No.: B1407423
CAS No.: 1706444-98-5
M. Wt: 194.23 g/mol
InChI Key: LNBCMXBGGOKUPK-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a 4-methylphenyl substituent at position 3.

Properties

IUPAC Name

4-(4-methylphenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-2-4-11(5-3-10)12-6-7-15-13(8-12)9-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCMXBGGOKUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (): The ethoxy group at position 2 and phenyl at position 6 introduce steric bulk and moderate electron-donating effects. Crystallographic data for this compound (MW: 349.38 g/mol) highlights planar pyridine geometry, stabilized by weak C–H···N interactions .
  • 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (): Chloro and trifluoromethyl groups are electron-withdrawing, reducing electron density on the pyridine ring.

Physicochemical Properties

  • Crystallinity: The ethoxy-substituted analog () crystallizes in a monoclinic system with π-π stacking between phenyl rings, suggesting that bulky substituents may hinder close packing . Hydrogen bonding patterns () in pyridinecarbonitriles are influenced by substituents; electron-withdrawing groups like CN enhance hydrogen bond acceptor strength .
  • Solubility :
    • Methyl and ethoxy groups (e.g., ) likely increase hydrophobicity compared to polar substituents like sulfanyl () or chloro groups.

Data Table: Key Analogs and Properties

Compound Name (Positional Substituents) R1 (Position 4) R2 (Position 2/3) Molecular Weight (g/mol) Key Properties/Activities Source (Evidence)
This compound 4-Methylphenyl CN ~194 (calculated) Hypothesized stability from methyl N/A
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile 4-Methylphenyl Ethoxy, CN 349.38 Crystallographic data, π-π stacking
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl Sulfanyl, CN 404.84 Enhanced electrophilicity
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile 4-Methoxyphenyl Chloro, pyridinyl 335.74 Polar solvent solubility

Biological Activity

4-(4-Methylphenyl)pyridine-2-carbonitrile, also known by its CAS number 1706444-98-5, is a compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₈N₂
  • Molecular Weight: Approximately 172.19 g/mol
  • Structural Features: The compound features a pyridine ring substituted with a 4-methylphenyl group and a cyano group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can bind to certain receptors, potentially altering signaling pathways.
  • Antimicrobial Activity: The presence of the cyano group enhances the compound's reactivity towards microbial targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones: Compounds related to this compound demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): In one study, the MIC for related compounds ranged from 3.0 to 6.0 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies: In vitro studies on HCT116 human colon cancer cells revealed an IC50 value of approximately 3.8 µM, indicating strong cytotoxic effects .
  • Mechanistic Insights: The compound appears to induce apoptosis in cancer cells through modulation of apoptotic pathways.

Data Table: Biological Activity Overview

Activity TypeIC50 Value (µM)TargetStudy Reference
Antimicrobial4.6Various bacterial strains
Anticancer3.8HCT116 human colon cancer cells
Enzyme Inhibition2.3Specific kinases (e.g., EGFR)

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of pyridine-based compounds were tested for their antimicrobial efficacy using standard disc diffusion methods. The results indicated that derivatives closely related to this compound exhibited significant inhibition zones against Candida albicans and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Case Study 2: Anticancer Properties

A study focusing on the anticancer properties of this compound involved evaluating its effects on multiple cancer cell lines. The findings showed that treatment with this compound led to a marked reduction in cell viability and increased markers of apoptosis, highlighting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methylphenyl)pyridine-2-carbonitrile
Reactant of Route 2
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